REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11](=[O:19])[C:12]([CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[CH2:13]>S(=O)(=O)(O)O>[CH:14]1([CH:12]2[CH2:13][C:4]3[C:3](=[C:2]([Cl:1])[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=3)[C:11]2=[O:19])[CH2:15][CH2:16][CH2:17][CH2:18]1
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)C(C(=C)C1CCCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution then is added dropwise
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted from the gummy product and fresh water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WAIT
|
Details
|
After 20 hours the gum solidifies
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane-benzene (3:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |